N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide, a derivative of benzothiazole, has been associated with a wide range of biological activities Benzothiazole derivatives have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others . These enzymes play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and metabolic pathways.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of the target enzymes . This inhibition can disrupt the normal functioning of the cell, leading to various downstream effects.
Biochemical Pathways
For instance, the inhibition of DNA gyrase can disrupt DNA replication, while the inhibition of dihydroorotase can affect pyrimidine biosynthesis .
Pharmacokinetics
One study suggested that similar compounds have a favorable pharmacokinetic profile .
Result of Action
The inhibition of target enzymes by benzothiazole derivatives can lead to disruption of normal cellular functions, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4,7-dichloro-1,3-benzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)benzamide
- N-(6-chlorobenzo[d]thiazol-2-yl)benzamide
- N-(4,6-dichloro-1,3,5-triazin-2-yl)benzamide
Uniqueness
N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of chlorine atoms at the 4 and 7 positions of the benzothiazole ring. This structural feature enhances its biological activity and makes it a potent antibacterial and antifungal agent .
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-6-7-10(16)12-11(9)17-14(20-12)18-13(19)8-4-2-1-3-5-8/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZASPWHEHVINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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